molecular formula C17H22ClNO5 B8623727 4-(N-t-Butoxycarbonyl-4-piperidinyloxy)-2-chlorobenzoic acid

4-(N-t-Butoxycarbonyl-4-piperidinyloxy)-2-chlorobenzoic acid

Cat. No. B8623727
M. Wt: 355.8 g/mol
InChI Key: COFNXUBPLUGNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05665719

Procedure details

4-(N-t-Butoxycarbonyl-4-piperidinyloxy)-2-chlorobenzoic acid methyl ester was saponified to the carboxylic acid with aqueous NaOH in MeOH using the procedure of Step 3 in Example 11. 4-(N-t-Butoxycarbonyl-4-piperidinyloxy)-2-chlorobenzoic acid was obtained as a foam by evaporation of a DCM solution under reduced pressure (90% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(N-t-Butoxycarbonyl-4-piperidinyloxy)-2-chlorobenzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:25])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH:11]2[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]2)=[CH:6][C:5]=1[Cl:24].[OH-].[Na+].C(Cl)Cl>CO>[C:20]([O:19][C:17]([N:14]1[CH2:13][CH2:12][CH:11]([O:10][C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:25])=[O:2])=[C:5]([Cl:24])[CH:6]=2)[CH2:16][CH2:15]1)=[O:18])([CH3:23])([CH3:21])[CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
4-(N-t-Butoxycarbonyl-4-piperidinyloxy)-2-chlorobenzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)OC1CCN(CC1)C(=O)OC(C)(C)C)Cl)=O
Step Three
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=CC(=C(C(=O)O)C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.